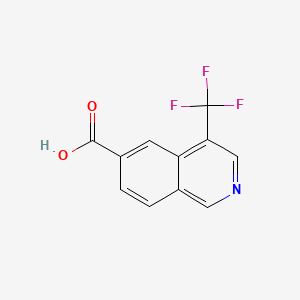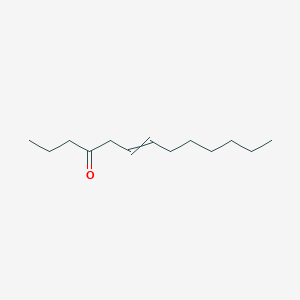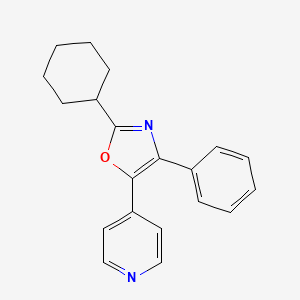
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI) is a chemical compound with the molecular formula C4H10N2O4S It is a derivative of carbamic acid and is characterized by the presence of an aminosulfonyl group and an isopropyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of carbamic acid with isopropyl alcohol in the presence of a catalyst to form the isopropyl ester. The addition of an aminosulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or sulfonic acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, sulfonation, and purification through distillation or crystallization. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or sulfonamides.
Applications De Recherche Scientifique
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of an aminosulfonyl group.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Contains an ethyl ester and a phenyl group, differing in ester and substituent groups.
Uniqueness
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester is unique due to the presence of the aminosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
680860-54-2 |
|---|---|
Formule moléculaire |
C4H10N2O4S |
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
propan-2-yl N-sulfamoylcarbamate |
InChI |
InChI=1S/C4H10N2O4S/c1-3(2)10-4(7)6-11(5,8)9/h3H,1-2H3,(H,6,7)(H2,5,8,9) |
Clé InChI |
CAJYFXZTNVODDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


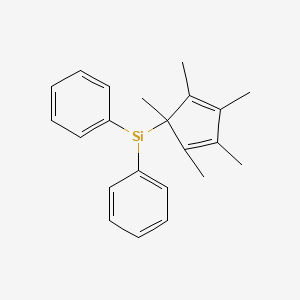
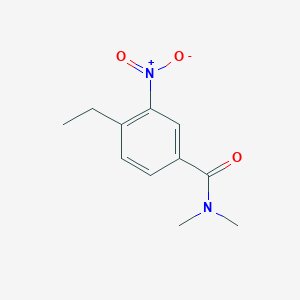
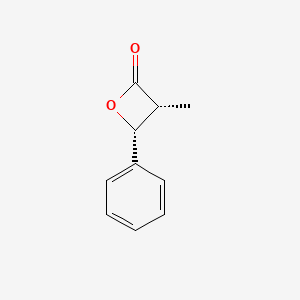

![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
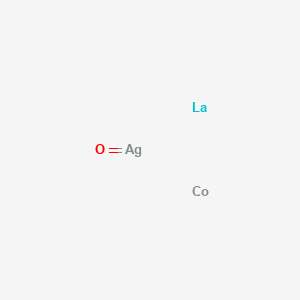
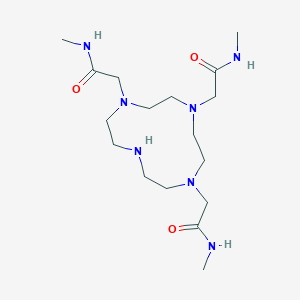
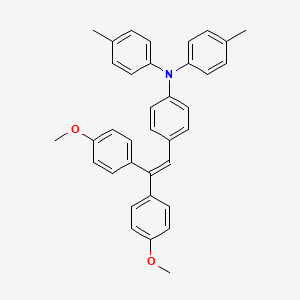
silane](/img/structure/B12522793.png)
